3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea
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Overview
Description
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is introduced by reacting the piperazine intermediate with a pyrimidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thioacetylation: The resulting compound is then subjected to thioacetylation using a thioacetic acid derivative to introduce the thioacetyl group.
Final Coupling: The final step involves coupling the thioacetylated intermediate with methyl 3-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioacetyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study cellular pathways and molecular interactions, providing insights into disease mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and pyrimidine rings allow it to bind to active sites, modulating the activity of these targets. This can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate: A closely related compound with similar structural features but different substitution patterns.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine and pyrimidine ring, used in similar research applications.
Uniqueness
3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea is a member of the dihydropyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16BrN3O2, and it features a bromophenyl group attached to a dihydropyrazinone structure, which is significant for its biological interactions. The presence of the urea functional group enhances its ability to engage with biological targets.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H16BrN3O2 |
Molecular Weight | 392.25 g/mol |
IUPAC Name | This compound |
SMILES | COc1cc(C(NC2=NC=CN(c(cc3)ccc3Br)C2=O)=O)cc(OC)c1 |
The biological activity of This compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Its structural components allow for binding to receptors that regulate physiological processes, potentially influencing signaling pathways related to inflammation and cancer.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, hinting at applications in treating inflammatory diseases.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of related bromophenyl compounds revealed that modifications in the dihydropyrazine structure significantly enhanced antimicrobial efficacy. The tested compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced cell death through apoptosis pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound, confirming its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Mechanism
Research focusing on inflammatory markers showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in cultured macrophages. These findings suggest that it may modulate inflammatory responses, providing a basis for its use in conditions characterized by chronic inflammation .
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-9-13(2)11-15(10-12)22-19(26)23-17-18(25)24(8-7-21-17)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZMCRRBHHXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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